molecular formula C8H9N3O2 B13977845 5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

Cat. No.: B13977845
M. Wt: 179.18 g/mol
InChI Key: AGACHQOOYWLVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: The parent compound without the methoxy and methyl substitutions.

    5-Methoxy-imidazo[4,5-b]pyridine: Similar structure but lacks the methyl group.

    3-Methyl-imidazo[4,5-b]pyridine: Similar structure but lacks the methoxy group.

Uniqueness

5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5-methoxy-3-methyl-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O2/c1-11-7-5(9-8(11)12)3-4-6(10-7)13-2/h3-4H,1-2H3,(H,9,12)

InChI Key

AGACHQOOYWLVHD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)OC)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.